SB-699551

Description

Properties

IUPAC Name |

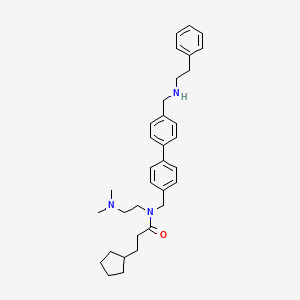

3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N3O/c1-36(2)24-25-37(34(38)21-16-28-10-6-7-11-28)27-31-14-19-33(20-15-31)32-17-12-30(13-18-32)26-35-23-22-29-8-4-3-5-9-29/h3-5,8-9,12-15,17-20,28,35H,6-7,10-11,16,21-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQAMPXQRKYYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)CNCCC3=CC=CC=C3)C(=O)CCC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457468 | |

| Record name | N-[2-(Dimethylamino)ethyl]-N-[[4′-[[(2-phenylethyl)amino]methyl][1,1′-biphenyl]-4-yl]methyl]cyclopentanepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791789-61-2 | |

| Record name | N-[2-(Dimethylamino)ethyl]-N-[[4′-[[(2-phenylethyl)amino]methyl][1,1′-biphenyl]-4-yl]methyl]cyclopentanepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791789-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-699551 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791789612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Dimethylamino)ethyl]-N-[[4′-[[(2-phenylethyl)amino]methyl][1,1′-biphenyl]-4-yl]methyl]cyclopentanepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-699551 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FN59X9DPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of SB-699551: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-699551 is a potent and selective antagonist of the 5-hydroxytryptamine 5A (5-HT5A) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the 5-HT5A receptor and its influence on downstream signaling cascades. Quantitative data from key binding and functional assays are summarized, and the methodologies for these experiments are described. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its molecular pharmacology.

Introduction

The 5-HT5A receptor, one of the more enigmatic subtypes of serotonin receptors, has been implicated in various physiological processes, including cognition, mood, and circadian rhythm. This compound was one of the first selective antagonists developed for this receptor, making it a critical tool for elucidating the receptor's function[1]. Its mechanism of action is centered on its ability to competitively block the binding of the endogenous ligand, serotonin (5-HT), to the 5-HT5A receptor, thereby inhibiting its downstream signaling.

Core Mechanism of Action: 5-HT5A Receptor Antagonism

This compound functions as a competitive antagonist at the 5-HT5A receptor. This means it binds to the same site as serotonin but does not activate the receptor. By occupying the binding site, it prevents serotonin from eliciting its biological effect. The 5-HT5A receptor is known to couple to Gi/o proteins, which, upon activation, inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this initial step, this compound prevents the serotonin-induced inhibition of adenylyl cyclase.

Quantitative Pharmacological Data

The binding affinity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Receptor | Assay Type |

| Ki | 5.1 µM | 5-HT5A | Radioligand Binding Assay |

| Ki | 6.31 nM | 5-HT5A | Radioligand Binding Assay |

| pKi | 8.3 | 5-HT5A | Radioligand Binding Assay |

| pA2 | 8.1 ± 0.1 | Guinea Pig 5-HT5A | [35S]GTPγS Binding Assay |

Table 1: Binding Affinity of this compound for the 5-HT5A Receptor.

| Receptor Subtype | pKi | Selectivity (fold vs. 5-HT5A) |

| 5-HT1A | < 5.5 | > 630 |

| 5-HT1B/D | < 6.0 | > 200 |

| 5-HT2A | < 6.0 | > 200 |

| 5-HT2C | < 6.0 | > 200 |

| 5-HT7 | < 5.5 | > 630 |

| Serotonin Transporter (SERT) | Ki = 25.12 nM | ~4 (lower selectivity) |

Table 2: Selectivity Profile of this compound across Serotonin Receptor Subtypes and the Serotonin Transporter.[2][3][4][5]

Impact on Downstream Signaling Pathways

The antagonism of the 5-HT5A receptor by this compound has been shown to modulate several downstream signaling pathways, particularly in the context of cancer cell lines.[6]

-

cAMP Pathway : As a Gi/o-coupled receptor, 5-HT5A activation inhibits adenylyl cyclase, reducing cAMP levels. This compound blocks this effect, thereby preventing the decrease in cAMP initiated by serotonin.

-

CREB and ATF1 Phosphorylation : Treatment with this compound has been observed to increase the phosphorylation of cAMP response element-binding protein (CREB) and activating transcription factor 1 (ATF1).[6]

-

AKT/mTOR Pathway : this compound has been shown to decrease the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, including AKT, PRAS40, p70S6K, and S6 ribosomal protein (S6RP).[6] It also decreases the phosphorylation of FOXO1, a transcription factor downstream of AKT.[6]

Caption: 5-HT5A Receptor Signaling and the Antagonistic Action of this compound.

Experimental Protocols

The pharmacological profile of this compound was established using a variety of in vitro assays. The generalized protocols for these key experiments are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT5A receptor and its selectivity against other receptor subtypes.

-

Objective : To measure the displacement of a specific radioligand from the 5-HT5A receptor by this compound.

-

Materials :

-

Cell membranes expressing the human 5-HT5A receptor.

-

A suitable radioligand (e.g., [3H]5-CT).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure :

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the extent of G protein activation upon receptor stimulation and is used to confirm the antagonist properties of this compound.

-

Objective : To measure the ability of this compound to inhibit serotonin-stimulated [35S]GTPγS binding to G proteins coupled to the 5-HT5A receptor.

-

Materials :

-

Cell membranes expressing the 5-HT5A receptor.

-

[35S]GTPγS.

-

Serotonin (agonist).

-

This compound at various concentrations.

-

Assay buffer containing GDP, MgCl2.

-

-

Procedure :

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of serotonin to stimulate the receptor.

-

Add [35S]GTPγS to the mixture.

-

Incubate to allow for the binding of [35S]GTPγS to the activated G proteins.

-

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

The antagonistic effect of this compound is determined by its ability to reduce the serotonin-stimulated increase in [35S]GTPγS binding.

-

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the effect of this compound on the phosphorylation state of downstream signaling proteins.

-

Objective : To detect changes in the phosphorylation of proteins such as CREB, AKT, and S6RP in response to this compound treatment.

-

Materials :

-

Cultured cells (e.g., breast cancer cell lines).

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE equipment.

-

Chemiluminescent substrate.

-

-

Procedure :

-

Treat cultured cells with this compound for the desired time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize the data.

-

References

- 1. Multiple signal transduction pathways mediated by 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antagonists of the serotonin receptor 5A target human breast tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

SB-699551: A Technical Guide to a Selective 5-HT5A Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-699551, a pioneering selective antagonist for the 5-HT5A serotonin receptor. The information presented herein is intended to support researchers and professionals in drug development in understanding the pharmacological profile, mechanism of action, and experimental applications of this compound.

Chemical and Physical Properties

This compound, with the chemical name N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-yl]methyl]cyclopentanepropanamide dihydrochloride, is a synthetic compound that has been instrumental in characterizing the function of the 5-HT5A receptor.[1][2] Its key chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-yl]methyl]cyclopentanepropanamide dihydrochloride |

| Molecular Formula | C34H45N3O.2HCl[1] |

| Molecular Weight | 584.66 g/mol [1] |

| CAS Number | 864741-95-7[1] |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble to 25 mM in DMSO and to 10 mM in ethanol |

| Storage | Store at +4°C[1] |

Pharmacological Profile

This compound was the first compound developed as a selective antagonist for the 5-HT5A receptor.[3] It exhibits high affinity for the 5-HT5A receptor with a pKi of 8.3.[1] Its selectivity is reported to be approximately 100-fold over other serotonin receptor subtypes.[2][3] However, some studies indicate that this compound has appreciable affinity for several other 5-HT receptor subtypes, which should be a consideration in its experimental use.[4]

| Receptor Subtype | pKi | Ki (nM) |

| 5-ht5a | 8.3[1] | 5.1[5] |

| 5-HT1A | < 5.5[1] | < 2000[4] |

| 5-HT1B/D | < 6.0[1] | < 2000[4] |

| 5-HT2A | < 6.0[1] | < 2000[4] |

| 5-HT2B | - | < 2000[4] |

| 5-HT2C | < 6.0[1] | < 2000[4] |

| 5-HT3 | - | < 2000[4] |

| 5-HT7 | < 5.5[1] | - |

This compound acts as a competitive antagonist at the 5-HT5A receptor.[2] This has been demonstrated in functional assays, such as the 5-HT-stimulated [35S]GTPγS binding assay, where it competitively antagonized the effects of serotonin.[2]

| Assay | Species | pA2 |

| [35S]GTPγS binding | Guinea Pig | 8.1 ± 0.1[2] |

Mechanism of Action and Signaling Pathways

The 5-HT5A receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go proteins.[6][7][8] Activation of the 5-HT5A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8] Additionally, the 5-HT5A receptor has been shown to be coupled to the inhibition of ADP-ribosyl cyclase and can modulate intracellular Ca2+ mobilization.[6][7][8] It can also transiently open G-protein-linked inwardly rectifying K+ (Kir3) channels.[6][9]

This compound has been shown to modulate the phosphorylation levels of several downstream signaling proteins. It increases the phosphorylation of CREB and ATF1, while decreasing the phosphorylation of AKT, PRAS40, P70S6K, FOXO1, and S6RP.[5]

Experimental Protocols

This protocol outlines a general procedure for determining the binding affinity of this compound for the 5-HT5A receptor using a competitive radioligand binding assay.

-

Membrane Preparation:

-

Culture cells expressing the human 5-HT5A receptor (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]5-CT).

-

Increasing concentrations of this compound or a reference compound.

-

Membrane preparation.

-

-

To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the activation of G proteins by the 5-HT5A receptor in response to an agonist and the inhibition of this activation by an antagonist like this compound.

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, add the following:

-

Assay buffer containing GDP (e.g., 10 µM).

-

A fixed concentration of the agonist (e.g., 5-HT).

-

Increasing concentrations of this compound.

-

Membrane preparation.

-

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a further period (e.g., 30 minutes) at 30°C.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [35S]GTPγS against the logarithm of the antagonist concentration.

-

Analyze the data to determine the potency of this compound in inhibiting the agonist-stimulated G protein activation. The pA2 value can be calculated from Schild regression analysis.

-

In Vivo Studies

In vivo studies have provided evidence for the role of the 5-HT5A receptor as an autoreceptor. In guinea pigs, administration of this compound alone did not alter extracellular levels of 5-HT in the frontal cortex.[2] However, when co-administered with the 5-HT1A receptor antagonist WAY-100635, this compound produced a significant increase in extracellular 5-HT levels.[2] In rats, this compound has been shown to reverse drug-induced cognitive deficits and improve social withdrawal.[5]

| Animal Model | Dosing | Effect |

| Guinea Pig | 0.3, 1, or 3 mg/kg s.c. (with WAY-100635) | Significant increase in extracellular 5-HT levels in the frontal cortex[2] |

| Rat | 0.3-3 mg/kg i.p. | Reversed drug-induced cognitive deficits in attention switching and novel object recognition tasks[5] |

| Rat | 0.3-3 mg/kg i.p. | Improved social withdrawal[5] |

| Mouse (Xenograft) | 25 mg/kg i.p. daily for 3 weeks | Reduced breast cancer xenograft growth rate[5] |

Considerations and Limitations

While this compound has been a valuable tool for investigating the 5-HT5A receptor, it is important to acknowledge its limitations. Some research suggests that its selectivity may not be as high as initially reported, with potential off-target effects at other 5-HT receptors.[4] Furthermore, there are concerns about its potential for assay interference.[4][10] Researchers should consider these factors when designing experiments and interpreting data obtained using this compound. More recently developed chemical probes may offer enhanced selectivity.[4][10]

Conclusion

This compound remains a significant compound in the study of the 5-HT5A receptor. Its characterization as a potent and selective antagonist has enabled the elucidation of the receptor's signaling pathways and its potential role as a neuronal autoreceptor. While newer probes with improved selectivity are emerging, a thorough understanding of the properties and limitations of this compound is crucial for its appropriate use in pharmacological research and drug discovery.

References

- 1. SB 699551 | 5-ht5 Receptors | Tocris Bioscience [tocris.com]

- 2. This compound-A (3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4'-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride), a novel 5-ht5A receptor-selective antagonist, enhances 5-HT neuronal function: Evidence for an autoreceptor role for the 5-ht5A receptor in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Multiple signal transduction pathways mediated by 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple signal transduction pathways mediated by 5-HT receptors - ProQuest [proquest.com]

- 8. 5-HT5A receptor - Wikipedia [en.wikipedia.org]

- 9. The Native Serotonin 5-HT5A Receptor: Electrophysiological Characterization in Rodent Cortex and 5-HT1A-Mediated Compensatory Plasticity in the Knock-Out Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Pharmacological Profile of SB-699551: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-699551 is a synthetic compound that has been widely utilized as a pharmacological tool to investigate the physiological and pathological roles of the serotonin 5-HT5A receptor. Initially lauded as a potent and selective antagonist for this receptor subtype, subsequent and more comprehensive profiling has revealed a more complex pharmacological profile, including significant off-target activities. This guide provides a detailed overview of the pharmacological characteristics of this compound, encompassing its binding affinity, functional activity, and effects on intracellular signaling pathways and in vivo models. The information is presented to aid researchers in the design and interpretation of studies involving this compound.

Core Pharmacological Data

The quantitative pharmacological data for this compound are summarized in the tables below, providing a comparative overview of its binding and functional profile.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | Ki (nM) | pKi | Reference(s) |

| 5-HT5A | [3H]-LSD | 0.5 | 9.3 | [1][2] |

| [3H]-5-CT | ~5.1 (as µM) | - | [3] | |

| 6.31 | 8.3 | [4] | ||

| 5-HT1A | [3H]-8-OH-DPAT | <2000 | >5.5 | [1][5] |

| 5-HT1B | [3H]-GR125743 | <2000 | >6.0 | [1][5] |

| 5-HT1D | [3H]-GR125743 | <2000 | >6.0 | [1][5] |

| 5-HT2A | [3H]-Ketanserin | <2000 | >6.0 | [1][5] |

| 5-HT2B | [3H]-LSD | <2000 | - | [5] |

| 5-HT2C | [3H]-Mesulergine | <2000 | >6.0 | [1][5] |

| 5-HT3 | [3H]-GR65630 | <2000 | - | [5] |

| 5-HT7 | [3H]-5-CT | - | <5.5 | [1] |

| SERT | [3H]-Citalopram | 25.12 | - | [4] |

Note: There are discrepancies in the reported Ki values across different studies, which may be attributed to variations in experimental conditions, such as the radioligand and tissue/cell preparation used.

Table 2: Functional Activity of this compound

| Assay Type | Target/System | Parameter | Value | Reference(s) |

| [35S]GTPγS Binding | Guinea pig 5-ht5a receptor (HEK293 cells) | pA2 | 8.1 ± 0.1 | [6] |

| Tumor Sphere Formation | Human breast cancer cell line MCF-7 | IC50 | 0.2 µM | [3] |

| Tumor Sphere Formation | Human breast cancer cell line HCC1954 | IC50 | 0.3 µM | [3] |

Table 3: In Vivo Dosage and Effects of this compound

| Animal Model | Condition | Dosage | Route | Observed Effect | Reference(s) |

| Rat | Ketamine-induced cognitive deficits | 1 and 3 mg/kg | i.p. | Amelioration of cognitive impairments in ASST and NORT | [7] |

| Rat | Ketamine-induced social withdrawal | 1 and 3 mg/kg | i.p. | Reversal of social withdrawal in SIT and SCT | [7] |

| Guinea Pig | Modulation of 5-HT neuronal function | 0.3, 1, and 3 mg/kg | s.c. | Increased extracellular 5-HT levels in the frontal cortex (in combination with WAY-100635) | [6] |

| Mouse | Breast cancer xenograft | 25 mg/kg/day for 3 weeks | i.p. | Synergistic reduction in xenograft size with Docetaxel | [4] |

Signaling Pathways Modulated by this compound

This compound, through its antagonism of the Gαi/o-coupled 5-HT5A receptor, modulates several key intracellular signaling pathways. The primary mechanism involves the inhibition of the Gαi/o subunit, which leads to a disinhibition of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).

Concurrently, the antagonism of the 5-HT5A receptor by this compound has been shown to decrease the phosphorylation of AKT, a central node in the PI3K/AKT/mTOR pathway. The precise mechanism linking Gαi/o inhibition to reduced AKT phosphorylation is not fully elucidated but may involve cross-talk between the cAMP/PKA and PI3K/AKT pathways. This reduction in AKT activity subsequently affects downstream targets such as PRAS40, P70S6K, FOXO1, and S6RP.

Caption: Signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT5A receptor and other serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype (e.g., from HEK293 or CHO cells).

-

Radioligand specific for the target receptor (e.g., [3H]-LSD for 5-HT5A).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either this compound at various concentrations or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay

Objective: To determine the functional antagonist activity (pA2) of this compound at the 5-HT5A receptor.

Materials:

-

Cell membranes expressing the 5-HT5A receptor and associated G proteins.

-

[35S]GTPγS.

-

GDP.

-

A 5-HT5A receptor agonist (e.g., 5-CT).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubate cell membranes with various concentrations of this compound or vehicle.

-

Add a range of concentrations of the 5-HT5A agonist to the wells.

-

Initiate the reaction by adding a mixture of [35S]GTPγS and GDP.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Construct agonist concentration-response curves in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist concentration-response curve.

Tumorsphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of breast cancer stem-like cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, HCC1954).

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Ultra-low attachment plates.

-

This compound stock solution.

-

Trypsin-EDTA.

-

Cell counter.

Procedure:

-

Culture breast cancer cells as a monolayer.

-

Harvest the cells and resuspend them as a single-cell suspension in sphere-forming medium.

-

Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.

-

Treat the cells with various concentrations of this compound or vehicle.

-

Incubate the plates for 7-10 days to allow for tumorsphere formation.

-

Count the number of tumorspheres (typically >50 µm in diameter) in each well.

-

Calculate the sphere-forming efficiency (SFE %) as (Number of spheres formed / Number of cells seeded) x 100.

-

Determine the IC50 value of this compound for the inhibition of tumorsphere formation.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT5A receptor. However, its utility is tempered by its now-recognized off-target effects at other serotonin receptors. Researchers employing this compound should be cognizant of its polypharmacology and, where possible, use complementary approaches, such as structurally distinct antagonists or genetic knockout/knockdown models, to validate findings attributed to 5-HT5A receptor blockade. The data and protocols presented in this guide are intended to provide a comprehensive resource for the informed use of this compound in biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SB-699551 in Serotonin Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-699551 is a pioneering selective antagonist of the serotonin 5-HT5A receptor.[1] With a selectivity of approximately 100-fold over other serotonin receptor subtypes, it has become a critical tool in elucidating the physiological functions of this lesser-known receptor.[1][2] Research involving this compound has uncovered a potential role for the 5-HT5A receptor as a terminal autoreceptor, modulating serotonin release and influencing downstream signaling cascades. This guide provides an in-depth analysis of this compound, presenting its binding profile, detailing key experimental findings, and illustrating its mechanism of action and associated signaling pathways. While a valuable research tool, it is noteworthy that some studies suggest this compound may have off-target activities, a factor to consider in the interpretation of in vivo data.[3]

Core Pharmacology of this compound

This compound acts as a competitive antagonist at the 5-HT5A receptor.[2] Its primary role in serotonin neurotransmission is the blockade of this receptor, which is expressed in various brain regions. This antagonism has been shown to enhance serotonergic neuronal function, providing evidence for the 5-HT5A receptor's role as an autoreceptor that negatively regulates serotonin activity.[2]

Binding Affinity and Selectivity

The following table summarizes the binding affinities of this compound for the 5-HT5A receptor and other monoaminergic targets. The data highlights its high selectivity for the 5-HT5A receptor.

| Target | Binding Affinity (Ki) | Binding Affinity (pKi) | Notes |

| 5-ht5a | 6.31 nM[4] | 8.3[5] | High affinity and selectivity. |

| 5-HT1A | - | < 5.5[5] | Significantly lower affinity. |

| 5-HT1B/D | - | < 6.0[5] | Significantly lower affinity. |

| 5-HT2A | - | < 6.0[5] | Significantly lower affinity. |

| 5-HT2C | - | < 6.0[5] | Significantly lower affinity. |

| 5-HT7 | - | < 5.5[5] | Significantly lower affinity. |

| SERT | 25.12 nM[4] | - | Also shows affinity for the serotonin transporter. |

Functional Activity

The functional antagonism of this compound has been demonstrated in various assays, as detailed in the table below.

| Assay Type | Cell Line | Agonist | Parameter | Value |

| [35S]GTPγS Binding | HEK293 (expressing guinea pig 5-ht5A) | 5-HT | pA2 | 8.1 ± 0.1[2] |

Mechanism of Action and Signaling Pathways

The antagonism of the Gαi/o protein-coupled 5-HT5A receptor by this compound initiates a cascade of intracellular signaling events. Blockade of this receptor leads to an increase in the phosphorylation of cAMP-response element-binding protein (CREB), consistent with the inhibition of the Gαi/o pathway and subsequent activation of protein kinase A (PKA).[6]

Furthermore, this compound has been shown to modulate the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway.[6] Treatment with this compound results in decreased phosphorylation of key proteins in this pathway, including AKT, proline-rich AKT substrate 40 (PRAS40), p70-S6 kinase (P70S6K), forkhead box protein O1 (FOXO1), and S6 ribosomal protein (S6RP).[4][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-A (3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4'-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride), a novel 5-ht5A receptor-selective antagonist, enhances 5-HT neuronal function: Evidence for an autoreceptor role for the 5-ht5A receptor in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB 699551_TargetMol [targetmol.com]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Investigating the Therapeutic Potential of SB-699551: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-699551 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 5A (5-HT5A), a G-protein coupled receptor with enigmatic physiological function. Emerging preclinical evidence suggests a diverse therapeutic potential for this compound, spanning oncology, neuroscience, and psychiatry. In vitro and in vivo studies have demonstrated its ability to inhibit breast cancer stem cell proliferation, reverse cognitive deficits, and modulate neuronal function. This technical guide provides a comprehensive overview of this compound, consolidating its pharmacological profile, detailing key experimental methodologies for its evaluation, and visualizing its mechanism of action. While the compound shows promise, it is noteworthy that some studies indicate potential off-target activities that warrant careful consideration in experimental design and data interpretation.

Mechanism of Action

This compound exerts its primary effect as a competitive antagonist at the 5-HT5A receptor. The 5-HT5A receptor is coupled to inhibitory Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. By blocking this receptor, this compound modulates downstream signaling cascades. Notably, in breast cancer cell lines, treatment with this compound has been shown to increase the phosphorylation of cAMP response element-binding protein (CREB) and activating transcription factor 1 (ATF1), while simultaneously decreasing the phosphorylation of key components of the PI3K/Akt/mTOR pathway, including Akt, PRAS40, P70S6K, FOXO1, and S6RP. This dual modulation suggests a complex interplay between the 5-HT5A receptor and critical pathways governing cell survival, proliferation, and metabolism.

Pharmacological Profile

The selectivity and potency of this compound are critical parameters for its use as a research tool and potential therapeutic. The data presented below are compiled from various sources and highlight a discrepancy in reported binding affinities, which may be due to different experimental conditions.

Data Presentation: Binding Affinity and Potency

Table 1: Receptor Binding Profile of this compound

| Target | Parameter | Value | Species/System | Reference(s) |

|---|---|---|---|---|

| 5-HT5A Receptor | pKi | 8.3 | - | |

| Ki | ~5 nM | Calculated from pKi | - | |

| Ki | 6.31 nM | - | ||

| Ki | 5.1 µM | - | ||

| pA2 | 8.1 ± 0.1 | Guinea Pig (HEK293 cells) | ||

| Serotonin Transporter (SERT) | Ki | 25.12 nM | - | |

| 5-HT1A Receptor | pKi | < 5.5 | - | |

| 5-HT1B/D Receptors | pKi | < 6.0 | - | |

| 5-HT2A Receptor | pKi | < 6.0 | - | |

| 5-HT2C Receptor | pKi | < 6.0 | - |

| 5-HT7 Receptor | pKi | < 5.5 | - | |

Note: The Ki value of 5.1 µM appears to be an outlier compared to other reported nanomolar affinities.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Effect | IC50 | Reference(s) |

|---|---|---|---|---|

| Tumor Sphere Formation | MCF-7 (Human Breast Cancer) | Inhibition | 0.2 µM |

| Tumor Sphere Formation | HCC1954 (Human Breast Cancer) | Inhibition | 0.3 µM | |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Therapeutic Area | Dosing | Key Finding | Reference(s) |

|---|---|---|---|---|

| NOD/SCID Mouse Xenograft | Breast Cancer | 25 mg/kg, i.p., daily | Reduced tumor growth; synergized with Docetaxel | |

| Sprague-Dawley Rat | Cognitive Deficits | 0.3-3 mg/kg, i.p. | Reversed drug-induced deficits in attention and novel object recognition | |

| Wistar Rat | Amnesia | 0.3-3 mg/kg, s.c. | Reversed amnesia induced by Dizocilpine or Scopolamine |

| Rat Neuropathic Pain Model | Neuropathic Pain | 1-10 nmol, intrathecal | Reduced the antiallodynic effect of 5-HT | |

Pharmacokinetics (ADME)

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of this compound.

Tumor Sphere Formation Assay

This assay assesses the ability of cancer stem-like cells to proliferate and form non-adherent, spherical colonies in serum-free media. The inhibitory effect of this compound on this process provides evidence for its anti-cancer stem cell activity.

Methodology:

-

Cell Preparation: Culture human breast cancer cell lines (e.g., MCF-7, HCC1954) as monolayers to 80-90% confluency. Harvest cells using Trypsin-EDTA.

-

Single-Cell Suspension: Gently dissociate cells into a single-cell suspension. Cell viability and count should be determined using a hemocytometer and Trypan Blue exclusion.

-

Seeding: Seed cells at a low density (e.g., 1,000 to 5,000 cells/mL) into ultra-low attachment plates (e.g., 96-well or 6-well plates) containing serum-free tumorsphere medium (e.g., MammoCult™ or 3dGRO™).

-

Treatment: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate plates for 7-10 days at 37°C in a 5% CO2 humidified incubator without disturbing the plates.

-

Quantification: Count the number of tumorspheres per well under a phase-contrast microscope. Spheres are typically defined by a minimum diameter (e.g., >60 µm).

-

Data Analysis: Calculate the tumorsphere formation efficiency (TFE) and determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot for Phosphoprotein Analysis

This method is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway following treatment with this compound.

Methodology:

-

Cell Culture and Lysis: Culture cells (e.g., MCF-7) and treat with this compound for the desired time (e.g., 5-60 minutes). Lyse cells on ice with a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phosphoprotein detection, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is recommended over milk.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) diluted in 1% BSA/TBST.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Normalization: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used in rodents to assess cognitive function, particularly recognition memory. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Methodology:

-

Habituation: Individually acclimate each rat to the testing arena (an open-field box) for 5-10 minutes for 2-3 days prior to the test, in the absence of any objects.

-

Drug Administration: Administer this compound (e.g., 0.3-3 mg/kg, i.p.) or vehicle at a specified time before the training phase. To induce a cognitive deficit, a compound like scopolamine (e.g., 2 mg/kg, i.p.) can be administered prior to the drug treatment.

-

Training Phase (T1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 3-5 minutes). Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.

-

Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (T2): Place the rat back into the arena, where one of the original objects has been replaced by a novel object.

-

Data Recording: Allow the rat to explore for 3-5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.

-

Data Analysis: Calculate a Discrimination Index (DI) using the formula: DI = (N - F) / (N + F). A positive DI indicates that the rat remembers the familiar object and prefers the novel one.

Summary and Future Directions

This compound is a valuable pharmacological tool for investigating the function of the 5-HT5A receptor. Preclinical data strongly support its therapeutic potential in oncology, particularly for targeting breast cancer stem cells, and in neuroscience for treating cognitive disorders.

However, several key areas require further investigation:

-

Pharmacokinetics: A full ADME profile is necessary to understand the compound's suitability for clinical development.

-

Selectivity: The potential for off-target effects, particularly at the serotonin transporter (SERT), needs to be thoroughly characterized to ensure that observed phenotypes are attributable to 5-HT5A antagonism.

-

In Vivo Efficacy: Further studies in diverse animal models of cancer and neurological disorders are needed to validate the initial promising results.

Unveiling the Biological Activity of SB-699551: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the biological activity of SB-699551, a potent and selective antagonist of the 5-HT5A serotonin receptor. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes critical signaling pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Core Biological Activity: 5-HT5A Receptor Antagonism

This compound was one of the first compounds developed as a selective antagonist for the 5-HT5A serotonin receptor.[1] Early research established its competitive antagonism at this receptor, laying the groundwork for its use as a tool to investigate the physiological roles of the 5-HT5A receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies of this compound.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Value | Cell Line/System | Reference |

| Ki (5-HT5A Receptor) | 5.1 µM | Not Specified | [2] |

| pKi (5-HT5A Receptor) | 8.3 | Not Specified | [3][4][5] |

| Ki (SERT) | 25.12 nM | Not Specified | [6] |

| pA2 ([³⁵S]GTPγS Binding) | 8.1 ± 0.1 | HEK293 cells expressing guinea pig 5-ht5A receptor | [7] |

| IC₅₀ (Tumor Sphere Formation) | 0.2 µM | MCF-7 human breast cancer cells | [2] |

| IC₅₀ (Tumor Sphere Formation) | 0.3 µM | HCC1954 human breast cancer cells | [2] |

Table 2: In Vivo Activity

| Model | Dosage | Effect | Reference |

| Breast Cancer Xenograft Model (NOD/SCID mice) | 25 mg/kg; i.p.; once daily; 3 weeks | Reduced xenograft growth rate and synergized with Docetaxel | [2] |

| Goldfish M-cells | 0.90 mg/kg; injection | Reduced sound-evoked postsynaptic potential | [2] |

| Guinea Pig Frontal Cortex (in vivo microdialysis) | 0.3, 1, or 3 mg/kg s.c. (with WAY-100635) | Significant increase in extracellular 5-HT levels | [7] |

Key Signaling Pathways and Cellular Effects

This compound has been shown to modulate several key intracellular signaling pathways, primarily in the context of breast cancer cells.

Modulation of Phosphorylation Pathways

In breast cancer cell lines such as MCF-7 and MDA-MB-157, this compound treatment leads to:

-

Increased phosphorylation of CREB (cAMP response element-binding protein) and ATF1 (activating transcription factor 1).[2][6]

-

Decreased phosphorylation of AKT, PRAS40, P70S6K, FOXO1, and S6RP.[2][6]

This modulation of signaling pathways is implicated in the compound's ability to inhibit the proliferation of breast tumor-initiating cells.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive Antagonism)

This protocol is based on the methodology described by Thomas et al. (2006) for determining the affinity of this compound for the 5-ht5A receptor.

Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.

Materials:

-

Membranes from HEK293 cells transiently expressing the guinea pig 5-ht5A receptor.

-

[³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).

-

5-HT (Serotonin) as the agonist.

-

This compound-A.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: HEK293 cells expressing the 5-ht5A receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains:

-

Cell membranes (typically 5-20 µg of protein).

-

A fixed concentration of GDP (e.g., 10 µM).

-

Varying concentrations of 5-HT.

-

Varying concentrations of this compound-A.

-

Assay buffer to a final volume.

-

-

Incubation: The plates are incubated at 30°C for 30 minutes to allow the binding of agonists and antagonists to the receptors.

-

Initiation of Reaction: [³⁵S]GTPγS is added to each well to a final concentration of approximately 0.1 nM to initiate the binding reaction.

-

Second Incubation: The plates are incubated for a further 60 minutes at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of 5-HT in the presence and absence of different concentrations of this compound. The pA2 value is calculated using the Schild equation.

Tumor Sphere Formation Assay

This protocol is adapted from the methods used to assess the effect of this compound on breast tumor-initiating cells.

Objective: To determine the IC₅₀ of this compound for inhibiting the formation of tumor spheres from breast cancer cell lines.

Materials:

-

MCF-7 or HCC1954 human breast cancer cell lines.

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Ultra-low attachment plates.

-

This compound.

-

Cell viability assay reagent (e.g., CellTiter-Glo®).

Procedure:

-

Cell Seeding: Single-cell suspensions of breast cancer cells are plated in ultra-low attachment 96-well plates at a low density (e.g., 500 cells/well) in serum-free sphere medium.

-

Treatment: this compound is added to the wells at various concentrations. Control wells receive the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for tumor sphere formation.

-

Quantification: The number and size of tumor spheres can be quantified using a microscope. Alternatively, a cell viability assay can be performed to measure the metabolic activity of the cells within the spheres.

-

Data Analysis: The percentage of sphere formation inhibition or the reduction in cell viability is plotted against the concentration of this compound. The IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This protocol outlines the general steps for assessing changes in the phosphorylation status of proteins like CREB and AKT in response to this compound treatment.

Objective: To determine the effect of this compound on the phosphorylation levels of key signaling proteins.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-157).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay reagent (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for total and phosphorylated forms of CREB and AKT.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Cells are treated with this compound at a specific concentration (e.g., 10 µM) for various time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and then lysed with lysis buffer.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred from the gel to a membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-CREB).

-

The membrane is then washed and incubated with an HRP-conjugated secondary antibody.

-

The process is repeated on a separate blot or after stripping the first antibody for the total form of the protein.

-

-

Detection: The chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

-

Data Analysis: The band intensities are quantified, and the ratio of the phosphorylated protein to the total protein is calculated to determine the change in phosphorylation status.

References

- 1. This compound-A (3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4'-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride), a novel 5-ht5A receptor-selective antagonist, enhances 5-HT neuronal function: Evidence for an autoreceptor role for the 5-ht5A receptor in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of 5-HT5A antagonists in animal models of schizophrenia, anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SB-699551: A Technical Guide

SB-699551 emerged as a pioneering pharmacological tool, being the first selective antagonist developed for the serotonin 5-HT5A receptor.[1] This technical guide provides an in-depth overview of its discovery, pharmacological profile, and the experimental methodologies used in its characterization, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The discovery of this compound was a result of a high-throughput chemistry approach, aimed at identifying selective ligands for the then-orphan 5-HT5A receptor. While detailed structure-activity relationship (SAR) studies for this compound are not extensively published, its emergence provided a critical tool to begin to unravel the physiological and pathological roles of the 5-HT5A receptor.

Subsequent research has, however, highlighted certain liabilities of this compound as a chemical probe. These include a notable affinity for other serotonin receptor subtypes at higher concentrations and potential for assay interference, underscoring the importance of careful experimental design and data interpretation.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the 5-HT5A receptor. The 5-HT5A receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by serotonin, the 5-HT5A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade initiated by serotonin binding.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.

Table 1: In Vitro Binding Affinity of this compound at Serotonin Receptors

| Receptor Subtype | pKi | Ki (nM) |

| 5-ht5a | 8.3 | ~5 |

| 5-HT1A | < 5.5 | > 3162 |

| 5-HT1B/D | < 6.0 | > 1000 |

| 5-HT2A | < 6.0 | > 1000 |

| 5-HT2C | < 6.0 | > 1000 |

| 5-HT7 | < 5.5 | > 3162 |

Data compiled from multiple sources.[2][3][4] Note that while highly selective, some studies have reported affinity for other 5-HT receptors in the micromolar range.

Table 2: Functional Activity of this compound

| Assay | Parameter | Value | Cell Line |

| [35S]GTPγS Binding | pA2 | 8.1 ± 0.1 | HEK293 (expressing guinea pig 5-ht5A) |

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating potent antagonist activity.[5]

Experimental Protocols

The characterization of this compound has relied on standard pharmacological assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the 5-HT5A receptor.

Materials:

-

HEK293 cell membranes expressing the human 5-HT5A receptor.

-

Radioligand (e.g., [3H]5-CT).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., high concentration of serotonin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

Objective: To determine the antagonist properties of this compound at the 5-HT5A receptor.

Materials:

-

Cell membranes expressing the 5-HT5A receptor.

-

[35S]GTPγS.

-

GDP.

-

5-HT (agonist).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Procedure:

-

Pre-incubation: Incubate the cell membranes with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of 5-HT to stimulate the receptors.

-

GTPγS Binding: Add [35S]GTPγS and GDP to the mixture and incubate to allow for the binding of [35S]GTPγS to the activated G proteins.

-

Termination and Filtration: Stop the reaction and filter the mixture to separate bound [35S]GTPγS.

-

Quantification and Analysis: Measure the radioactivity and plot the agonist concentration-response curve in the presence of different concentrations of this compound to determine the pA2 value.

In Vivo Studies

In vivo studies have been conducted to understand the physiological effects of blocking the 5-HT5A receptor with this compound. For example, in vivo microdialysis in guinea pigs has been used to assess the impact of this compound on neurotransmitter levels in the brain. These studies have provided evidence for a potential role of the 5-HT5A receptor as an autoreceptor modulating serotonin release.[5]

Conclusion

This compound has been an invaluable tool in the initial exploration of 5-HT5A receptor function. Its discovery has paved the way for a deeper understanding of the role of this receptor in the central nervous system. While its limitations as a perfectly selective chemical probe are now recognized, the data generated using this compound has laid the foundation for the development of more refined and selective second-generation ligands to further probe the therapeutic potential of targeting the 5-HT5A receptor. Researchers utilizing this compound should consider its full pharmacological profile to ensure robust and accurate interpretation of their findings.

References

- 1. Drug action at the 5-HT(1A) receptor in vivo: autoreceptor and postsynaptic receptor occupancy examined with PET and [carbonyl-(11)C]WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB 699551 | 5-ht5 Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. SB 699551 dihydrochloride, 5-HT5A receptor antagonist (CAS 864741-95-7) | Abcam [abcam.com]

- 5. This compound-A (3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(4'-{[(2-phenylethyl)amino]methyl}-4-biphenylyl)methyl]propanamide dihydrochloride), a novel 5-ht5A receptor-selective antagonist, enhances 5-HT neuronal function: Evidence for an autoreceptor role for the 5-ht5A receptor in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Preparation of SB-699551 Stock Solutions for Cell Culture

Introduction

SB-699551 is a potent and selective antagonist of the serotonin 5-HT5A receptor.[1] It is a valuable tool for researchers investigating the physiological roles of this receptor in various cellular pathways and disease models. In cell culture experiments, accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions intended for in vitro research applications.

The primary solvent for reconstituting this compound is dimethyl sulfoxide (DMSO), which allows for the creation of high-concentration stock solutions.[2][3] These stock solutions can then be diluted to final working concentrations in cell culture media. Adherence to proper sterile techniques and storage conditions is essential to maintain the integrity and biological activity of the compound.

Physicochemical and Handling Data Summary

All quantitative data pertaining to this compound (dihydrochloride) is summarized in the table below. This information is crucial for accurate calculations and proper handling of the compound.

| Property | Value | Source |

| Chemical Name | N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-yl]methyl]cyclopentanepropanamide dihydrochloride | [3][4] |

| Molecular Weight (MW) | 584.66 g/mol (as dihydrochloride salt) | [2][3][4] |

| CAS Number | 864741-95-7 | [2][3] |

| Purity | ≥98% (by HPLC) | [4] |

| Appearance | Solid | [5] |

| Maximum Solubility | • 25 mM in DMSO• 10 mM in Ethanol | [2][3][4] |

| Storage (Solid) | Store at +4°C | [2][4] |

| Storage (Stock Solution) | • ≤ 1 month at -20°C• ≤ 6 months at -80°C | [6] |

Note: The batch-specific molecular weight may vary due to hydration. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the exact molecular weight to ensure accurate concentration calculations.[4]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO. This concentration is a convenient starting point for subsequent dilutions into cell culture media.

I. Materials and Equipment

-

This compound dihydrochloride powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL) or cryovials

-

Calibrated analytical balance

-

Pipettes (P1000, P200, P20) and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

-

Laminar flow hood or biosafety cabinet for sterile work

II. Stock Solution Calculation

To prepare a stock solution of a desired concentration, use the following formula:

Volume of Solvent (L) = Mass of Compound (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

Example Calculation for a 10 mM Stock Solution:

-

Weigh the Compound: Accurately weigh a specific amount of this compound powder, for example, 1 mg (0.001 g).

-

Calculate the Required Volume of DMSO:

-

Mass = 0.001 g

-

Molecular Weight = 584.66 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

-

Volume (L) = 0.001 g / (584.66 g/mol * 0.010 mol/L) = 0.00017104 L

-

Volume (µL) = 171.04 µL

-

Therefore, to make a 10 mM stock solution, you would dissolve 1 mg of this compound in 171.04 µL of DMSO.

III. Step-by-Step Preparation Procedure

-

Pre-warm this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

-

Weigh the Powder: Using a calibrated analytical balance, carefully weigh the desired mass of the compound (e.g., 1 mg) and place it into a sterile microcentrifuge tube.

-

Add Solvent: Using a calibrated pipette, add the calculated volume of sterile DMSO (e.g., 171.04 µL) to the microcentrifuge tube containing the powder.

-

Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming (to 37°C) or brief sonication can aid dissolution.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.

-

Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots protected from light at -20°C for short-term storage (≤1 month) or at -80°C for long-term storage (≤6 months).[6]

IV. Diluting to a Working Concentration

When preparing for a cell culture experiment, thaw a single aliquot of the stock solution. Dilute the stock solution into pre-warmed cell culture medium to achieve the final desired working concentration.

Important Consideration: DMSO can be toxic to cells at concentrations typically above 0.5-1%.[7] When diluting your stock, ensure the final concentration of DMSO in the culture medium is well below the toxic threshold for your specific cell line. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the stock solution and the known signaling pathway affected by this compound.

Caption: Workflow for this compound stock solution preparation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. SB 699551 dihydrochloride, 5-HT5A receptor antagonist (CAS 864741-95-7) | Abcam [abcam.com]

- 4. SB 699551 | 5-ht5 Receptors | Tocris Bioscience [tocris.com]

- 5. This compound | 5-HT5A antagonist | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for SB-699551 in Animal Models of Cognitive Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-699551 is a potent and selective antagonist of the serotonin 5-HT5A receptor.[1] This receptor subtype is primarily expressed in the central nervous system, suggesting its involvement in neurological and psychiatric processes. Recent preclinical studies have highlighted the potential of this compound as a cognitive-enhancing agent, particularly in models of cognitive dysfunction relevant to schizophrenia and other neuropsychiatric disorders.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in rodent models of cognitive impairment, including detailed experimental protocols and a summary of key quantitative findings. The information presented is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of targeting the 5-HT5A receptor for cognitive enhancement.

Mechanism of Action: 5-HT5A Receptor Antagonism

This compound exerts its effects by blocking the 5-HT5A receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin (5-HT), couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents the inhibitory effect of serotonin on adenylyl cyclase, thereby influencing downstream signaling pathways.

References

Application Notes and Protocols: SB-699551 Administration in Breast Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-699551 is a potent and selective antagonist of the 5-HT5A serotonin receptor.[1] Emerging research has identified its potential as an anti-cancer agent, particularly in the context of breast cancer.[2] Studies have demonstrated that this compound can inhibit the growth of breast cancer cells, including breast tumor initiating cells (BTICs), both in vitro and in vivo.[2][3] This document provides detailed application notes and protocols for the administration of this compound in breast cancer xenograft models, based on currently available scientific literature.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Assay | IC50 (µM) | Duration | Reference |

| MCF-7 | Tumorsphere Formation | 0.2 | 72 hours | [1] |

| HCC1954 | Tumorsphere Formation | 0.3 | 72 hours | [1] |

In Vivo Efficacy of this compound in HCC1954 Breast Cancer Xenograft Model

| Treatment Group | Dosage | Administration Route | Schedule | Mean log2 Fold Change in Tumor Volume | Reference |

| Vehicle | - | - | - | 4.2 | [2] |

| This compound | 25 mg/kg | Intraperitoneal (i.p.) | Once daily for 3 weeks | 1.9 | [1][2] |

| Docetaxel | 10 mg/kg | Intraperitoneal (i.p.) | Once, at the beginning of the treatment regimen | 1.2 | [2] |

| This compound + Docetaxel | 25 mg/kg (this compound), 10 mg/kg (Docetaxel) | Intraperitoneal (i.p.) | This compound: Once daily for 3 weeks; Docetaxel: Once, at the beginning | 0.3 (with half of the xenografts shrinking) | [2] |

Effects of this compound on Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cell growth and survival. Phosphoproteomic analysis of breast cancer cell lines treated with this compound revealed changes in the phosphorylation status of several key proteins.

| Protein | Pathway | Effect of this compound | Reference |

| AKT | PI3K/AKT/mTOR | Decreased phosphorylation | [1] |

| PRAS40 | PI3K/AKT/mTOR | Decreased phosphorylation | [1] |

| P70S6K | PI3K/AKT/mTOR | Decreased phosphorylation | [1] |

| FOXO1 | PI3K/AKT/mTOR | Decreased phosphorylation | [1] |

| S6RP | PI3K/AKT/mTOR | Decreased phosphorylation | [1] |

| CREB | - | Increased phosphorylation | [1] |

| ATF1 | - | Increased phosphorylation | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound Signaling Pathway.

Caption: Breast Cancer Xenograft Experimental Workflow.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Breast Cancer Xenograft Model

1. Cell Culture and Tumorsphere Formation:

-

Culture human breast cancer cell lines (e.g., HCC1954) in appropriate media.

-

To enrich for breast tumor initiating cells, culture cells as tumorspheres in serum-free, non-adherent conditions.

2. Animal Model:

-

Use female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old.

-

Maintain mice under specific pathogen-free conditions.

3. Preparation of this compound Formulation:

-

A suggested formulation for in vivo administration is as follows:

- Dissolve this compound in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.

- The final concentration should be calculated based on the desired dosage (25 mg/kg) and the average weight of the mice.

4. Xenograft Implantation: